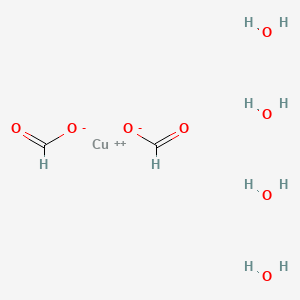
Copper(II) formate tetrahydrate
Cat. No. B1599912
Key on ui cas rn:
5893-61-8
M. Wt: 225.64 g/mol
InChI Key: LSIWWRSSSOYIMS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US05094686
Procedure details


To 1.62 kg of copper hydroxide powder was added 4.8 kg of a 80% aqueous solution of formic acid, and this mixture was stirred for 1 hour. Upon filtration of the resulting mixture, copper formate tetrahydrate was obtained, which was then dehydrated at 100° C. under vacuum to obtain anhydrous copper formate.

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Cu+2:2].[OH-].[CH:4]([OH:6])=[O:5]>>[OH2:5].[OH2:1].[OH2:5].[OH2:5].[CH:4]([O-:6])=[O:5].[Cu+2:2].[CH:4]([O-:6])=[O:5] |f:0.1.2,4.5.6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.62 kg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Cu+2].[OH-]
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
this mixture was stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Upon filtration of the resulting mixture
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.O.O.O.C(=O)[O-].[Cu+2].C(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
